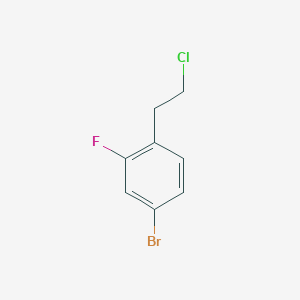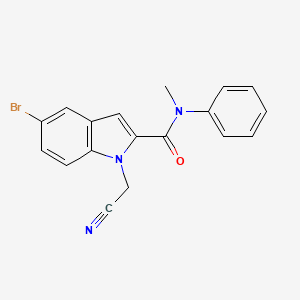
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyanomethyl group, and a carboxamide group attached to the indole ring. The compound’s unique structure makes it a valuable subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale bromination, followed by cyanomethylation and carboxamidation under controlled conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
化学反应分析
Types of Reactions
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The indole core can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, cyanomethylation agents, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
科学研究应用
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, its antiproliferative activity may result from the inhibition of key enzymes involved in cell division .
相似化合物的比较
Similar Compounds
Similar compounds include other brominated indole derivatives and cyanomethyl-substituted indoles. Examples include:
- 5-Bromoindole
- 1-Cyanomethylindole
- N-Methyl-N-phenylindole-2-carboxamide
Uniqueness
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H14BrN3O |
|---|---|
分子量 |
368.2 g/mol |
IUPAC 名称 |
5-bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C18H14BrN3O/c1-21(15-5-3-2-4-6-15)18(23)17-12-13-11-14(19)7-8-16(13)22(17)10-9-20/h2-8,11-12H,10H2,1H3 |
InChI 键 |
JOEXXSBQGVPKAD-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CC#N)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)
![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)
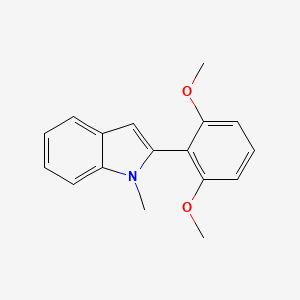
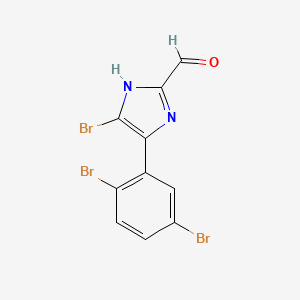
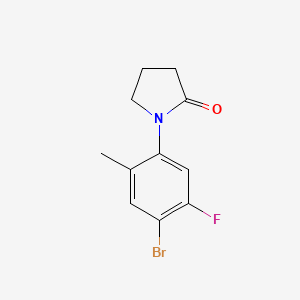
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
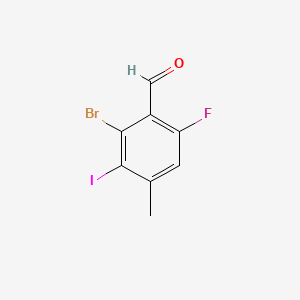
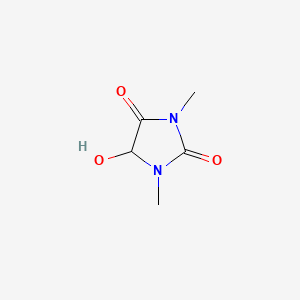
![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)
